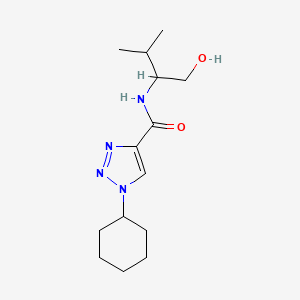
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide
Overview
Description
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the cyclohexyl group: This step involves the alkylation of the triazole ring with cyclohexyl halides under basic conditions.
Attachment of the hydroxy-methylbutan-2-yl group: This can be done through a nucleophilic substitution reaction where the triazole derivative reacts with the appropriate alcohol or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition reaction and employing efficient purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Fluconazole: A triazole antifungal agent with a different substitution pattern.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and hydroxy-methylbutan-2-yl groups contribute to its unique binding affinity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
1-cyclohexyl-N-(1-hydroxy-3-methylbutan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)13(9-19)15-14(20)12-8-18(17-16-12)11-6-4-3-5-7-11/h8,10-11,13,19H,3-7,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGTGYFWUOSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=CN(N=N1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]nicotinamide](/img/structure/B3797790.png)
![1-[3-(4-morpholinyl)propyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B3797793.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methylacetamide](/img/structure/B3797797.png)
![methyl 5-(2-methylpentanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3797801.png)
![[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone](/img/structure/B3797809.png)
![(2,4-dimethoxyphenyl)[1-(4-hydroxy-3,5-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B3797824.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(methylthio)benzamide trifluoroacetate](/img/structure/B3797832.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3797839.png)
![ethyl 4-[4-(4-{[3-(1H-pyrazol-1-yl)propyl]amino}-1-piperidinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3797854.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B3797861.png)
![isopropyl 2-chloro-5-{[(2S)-tetrahydrofuran-2-ylcarbonyl]amino}benzoate](/img/structure/B3797877.png)
![5-{1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3797884.png)
![4-[(cyclobutylcarbonyl)amino]-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B3797893.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3797900.png)
